Deoxyuridine-5'-diphosphate is primarily derived from the enzymatic phosphorylation of deoxyuridine-5'-monophosphate. It can also be synthesized through various chemical methods, including enzymatic pathways and chemical synthesis techniques.
Deoxyuridine-5'-diphosphate belongs to the class of nucleotides, specifically pyrimidine nucleotides. It is categorized under diphosphate nucleotides due to its structure, which contains two phosphate groups attached to the ribose sugar.
The synthesis of deoxyuridine-5'-diphosphate can be achieved through several methods:
The enzymatic synthesis typically involves controlling reaction conditions such as pH, temperature, and substrate concentration to optimize yield and purity. Chemical synthesis may require specific reagents and solvents to facilitate reactions while minimizing byproducts.
Deoxyuridine-5'-diphosphate consists of a deoxyribose sugar linked to uracil via a glycosidic bond, with two phosphate groups esterified at the 5' position of the sugar. The molecular formula for deoxyuridine-5'-diphosphate is C₁₃H₁₈N₂O₁₁P₂.
The structural data can be represented as follows:
Component | Description |
---|---|
Molecular Weight | 367.24 g/mol |
Melting Point | Not applicable (decomposes) |
Solubility | Soluble in water |
Deoxyuridine-5'-diphosphate participates in several biochemical reactions:
The kinetics of these reactions are influenced by factors such as enzyme concentration, temperature, and pH. For example, dUTPase specifically hydrolyzes deoxyuridine-5'-triphosphate to maintain nucleotide balance within cells .
Deoxyuridine-5'-diphosphate functions primarily as a precursor in nucleotide biosynthesis. It is involved in the synthesis of DNA during replication and repair processes. The conversion to deoxyuridine-5'-triphosphate is crucial for DNA polymerases during DNA strand elongation.
The activity of deoxyuridine-5'-diphosphate as a substrate for DNA polymerases has been demonstrated in vitro, highlighting its role in incorporating uracil residues into DNA strands .
Deoxyuridine-5'-diphosphate is typically a white to off-white powder that is hygroscopic in nature.
It is stable under neutral pH but may degrade under extreme acidic or basic conditions. The compound exhibits UV absorbance characteristics that are typical for nucleotides, allowing for quantification using spectrophotometric methods.
Property | Value |
---|---|
Appearance | White powder |
Solubility | Soluble in water |
Stability | Stable at neutral pH |
Deoxyuridine-5'-diphosphate has several important applications in scientific research:
Deoxyuridine-5'-diphosphate (dUDP) is a pyrimidine nucleotide with the chemical formula C₉H₁₄N₂O₁₁P₂ and a molecular weight of 388.16 g/mol. The molecule consists of three key components:
The stereochemistry is defined by the anomeric carbon (C1') forming a β-glycosidic bond with uracil's N1 atom. The absence of the 2'-hydroxyl group distinguishes dUDP from UDP (uridine diphosphate) and contributes to its metabolic stability in DNA biosynthesis pathways. X-ray crystallography reveals anti-conformation of the base relative to the sugar in analogous structures, though dUDP-specific crystal data remains limited [3] [8].
Table 1: Physicochemical Properties of dUDP
Property | Value |
---|---|
Molecular Formula | C₉H₁₄N₂O₁₁P₂ |
Average Molecular Weight | 388.16 g/mol |
Monoisotopic Mass | 388.007282324 Da |
Hydrogen Bond Donors | 5 |
Hydrogen Bond Acceptors | 11 |
Rotatable Bonds | 6 |
LogP (Predicted) | -2.1 |
Water Solubility | 8.03 mg/mL |
CAS Registry Number | Not assigned |
DrugBank ID | DB03413 |
dUDP occupies a unique biochemical niche distinct from structurally similar nucleotides:
Table 2: Functional Comparison of dUDP with Analogous Nucleotides
Nucleotide | 5-Substituent | Sugar Configuration | Primary Metabolic Role | Key Discriminating Enzymes |
---|---|---|---|---|
dUDP | H | 2'-deoxyribose | dUMP/dTTP precursor | dUTPase, ribonucleotide reductase |
dTDP | CH₃ | 2'-deoxyribose | dTTP synthesis | Thymidylate synthase, DNA polymerases |
dCDP | NH₂ | 2'-deoxyribose | dCTP synthesis, dUDP precursor | Deoxycytidylate deaminase, CTP synthetase |
UDP | H | Ribose | Glycosylation, RNA synthesis | UDP-glucose dehydrogenase, RNA pol |
dUDP exhibits moderate kinetic stability but faces multiple degradation pathways:
Metabolic instability is pronounced in vivo, where dUDP pools turn over within minutes due to rapid conversion to dUMP by nucleoside diphosphate kinases or dephosphorylation. This necessitates tight regulation by dUTPase to prevent uracil misincorporation during DNA synthesis [3] [6].
NMR Spectroscopy: ¹H-NMR (500 MHz, D₂O) shows characteristic uracil resonances: H6 at δ 7.78 ppm (d, J=8.1 Hz) and H5 at δ 5.82 ppm (d, J=8.1 Hz). The 1'-anomeric proton appears at δ 6.30 ppm (dd, J=6.3, 8.0 Hz), confirming β-glycosidic linkage. ³¹P-NMR reveals distinct chemical shifts for α-phosphate (-10.2 ppm) and β-phosphate (-6.1 ppm) with ²Jₚ₋ₚ coupling of 22 Hz, indicating diphosphate geometry [4] [9].
Mass Spectrometry: High-resolution ESI-MS in negative mode shows [M-H]⁻ ion at m/z 387.000 with characteristic fragment ions:
Table 3: Characteristic NMR Chemical Shifts of dUDP
Nucleus | Position | δ (ppm) | Multiplicity | Coupling Constants (Hz) |
---|---|---|---|---|
¹H | H6 (uracil) | 7.78 | d | J=8.1 |
¹H | H5 (uracil) | 5.82 | d | J=8.1 |
¹H | H1' (sugar) | 6.30 | dd | J=6.3, 8.0 |
¹H | H2'/H2'' | 2.35-2.60 | m | - |
³¹P | α-Phosphate | -10.2 | t | ²Jₚ₋ₚ=22 |
³¹P | β-Phosphate | -6.1 | t | ²Jₚ₋ₚ=22 |
Molecular dynamics (MD) simulations reveal dUDP's flexible topology:
Coarse-grained models (e.g., UNRES force field) enable microsecond-scale sampling, revealing coupling between base-stacking and phosphate solvation. Markov state modeling identifies three metastable conformations:
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